molecular formula C6H9O7- B1234023 2-dehydro-D-gluconate

2-dehydro-D-gluconate

Cat. No.: B1234023
M. Wt: 193.13 g/mol
InChI Key: VBUYCZFBVCCYFD-JJYYJPOSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-dehydro-D-gluconate is a keto-D-gluconate that is the conjugate base of 2-dehydro-D-gluconic acid, obtained by deprotonation of the carboxy group. It is a 2-oxo monocarboxylic acid anion and a keto-D-gluconate. It derives from a D-gluconate. It is a conjugate base of a 2-dehydro-D-gluconic acid.

Scientific Research Applications

Enzymatic Reactions

The enzymatic conversion of D-gluconate to 2-dehydro-D-gluconate is catalyzed by GADH, which is integral to the metabolism of gluconic acid derivatives. This reaction is essential for the production of other valuable compounds, including:

  • 2,5-Diketo-D-gluconate : A precursor for synthesizing L-ascorbic acid.
  • L-Idonate : Formed through further reduction of this compound .

Table 1: Enzymatic Reactions Involving this compound

ReactionEnzymeProducts
D-Gluconate + NADP+ → this compound + NADPHGADHThis compound
This compound + NADP+ → 2,5-Diketo-D-Gluconate + NADPHUnknown2,5-Diketo-D-Gluconate
This compound + NADP+ → L-Idonate + NADPHUnknownL-Idonate

Microbial Metabolism

Research has highlighted the role of various microorganisms in the production of this compound. For instance, Gluconobacter species are known for their ability to oxidize D-glucose to gluconic acid and subsequently to this compound . This metabolic pathway is utilized in biotechnological applications for producing organic acids and other metabolites.

Bioelectrocatalysis

Recent studies have explored the use of this compound in bioelectrocatalytic systems. The direct electron transfer reactions involving GADH have been investigated to enhance the efficiency of biofuel cells. These systems utilize the oxidation of D-gluconate to generate electrical energy, showcasing the potential for sustainable energy applications .

Production via Microbial Fermentation

A study demonstrated that Gluconobacter sphaericus could be engineered for hyperproduction of this compound from glucose substrates. The researchers identified optimal fermentation conditions that led to significant yields, indicating its potential for industrial applications in organic acid production .

Applications in Food Industry

Due to its presence in natural products like honey and wine, this compound has implications in food science as a flavoring agent and preservative. Its antioxidant properties may contribute to food preservation and enhancement .

Properties

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/p-1/t2-,3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYCZFBVCCYFD-JJYYJPOSSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9O7-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-dehydro-D-gluconate
Reactant of Route 2
2-dehydro-D-gluconate
Reactant of Route 3
2-dehydro-D-gluconate
Reactant of Route 4
2-dehydro-D-gluconate
Reactant of Route 5
2-dehydro-D-gluconate
Reactant of Route 6
2-dehydro-D-gluconate

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